molecular formula C13H11NO6 B1594565 2-Phthalimidoglutaric acid CAS No. 6349-98-0

2-Phthalimidoglutaric acid

Numéro de catalogue: B1594565
Numéro CAS: 6349-98-0
Poids moléculaire: 277.23 g/mol
Clé InChI: FEFFSKLJNYRHQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide N-phthaloyl-L-glutamique est synthétisé par la réaction de condensation de l'anhydride phtalique avec l'acide L-glutamique dans une solution d'acide acétique glacial à température de reflux . La réaction implique généralement :

    Réactifs : Anhydride phtalique et acide L-glutamique.

    Solvant : Acide acétique glacial.

    Conditions : Température de reflux.

Méthodes de production industrielle : Dans les milieux industriels, la synthèse de l'acide N-phthaloyl-L-glutamique suit des principes similaires, mais peut impliquer des équipements à plus grande échelle et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité du processus de production.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The phthalimide group is cleaved under acidic or basic conditions to regenerate glutamic acid.

Acidic Hydrolysis

Conditions : Concentrated HCl (6M), reflux (3–5 hrs) .
Products : L-Glutamic acid + Phthalic acid.

Basic Hydrolysis

Conditions : NaOH (2M), aqueous ethanol, reflux (6–8 hrs)2 .
Products : Sodium glutamate + Sodium phthalate.

Mechanism :

  • Acidic: Protonation of the imide nitrogen enhances electrophilicity, enabling nucleophilic attack by water.

  • Basic: Deprotonation of the imide leads to ring-opening via hydroxide ion attack, followed by decarboxylation2 .

Alkylation and Amidation

The α-hydrogen adjacent to the phthalimide group is acidic (pKa ~8–10), enabling alkylation via Gabriel synthesis principles2 .

Example Reaction :

Reagents/ConditionsProductApplication
KOH, alkyl halide (R-X), DMF2-Phthalimido-alkyl-glutaric acidSynthesis of branched amino acids

Mechanism :

  • Deprotonation by KOH forms an enolate.

  • SN2 attack on the alkyl halide introduces the R-group.

  • Subsequent hydrolysis removes the phthalimide .

Decarboxylation

Thermal or catalytic decarboxylation removes CO2 from the glutaric acid backbone:

Conditions :

  • Thermal: 200–250°C, vacuum.

  • Catalytic: Pyridine, CuCO3.

Product : 2-Phthalimidobutyric acid .

Application : Synthesis of γ-aminobutyric acid (GABA) analogs after deprotection .

Esterification

The carboxylic acid groups undergo esterification to form derivatives for peptide coupling:

Conditions :

  • R-OH (alcohol), H2SO4 (cat.), reflux.
    | Reagents | Product | Use Case |
    |-------------------|----------------------------------|---------------------------|
    | Methanol, H+ | Dimethyl 2-phthalimidoglutarate | Solid-phase peptide synthesis |

Ring-Opening Reactions

The phthalimide group reacts with hydrazine to form hydrazides:

Conditions : Hydrazine hydrate (NH2NH2·H2O), ethanol, reflux2.
Product : L-Glutamic acid hydrazide + Phthalhydrazide.

Mechanism : Nucleophilic substitution at the imide carbonyl, releasing phthalhydrazide2.

Applications De Recherche Scientifique

Pharmacological Applications

2-PGA is primarily studied for its pharmacological properties, particularly in the context of drug development. Its structural similarity to thalidomide has led to investigations into its teratogenicity and therapeutic potential.

  • Teratogenic Studies : Research has shown that compounds with a phthalimide ring linked to a glutarimide ring exhibit teratogenic effects. The structure-activity relationship of 2-PGA indicates that modifications to its molecular structure can enhance or diminish its biological activity. For example, certain analogs have been found to be significantly more active than thalidomide itself, suggesting potential for developing safer alternatives with therapeutic benefits .
  • Analgesic Properties : Preliminary studies suggest that 2-PGA may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism of action is thought to involve modulation of neurotransmitter systems, although further research is needed to elucidate these pathways .

Toxicological Research

The toxicological profile of 2-PGA is critical for understanding its safety and efficacy as a pharmaceutical agent.

  • In Vitro Toxicity Testing : Various studies have assessed the cytotoxic effects of 2-PGA on different cell lines. Results indicate that while some concentrations may exhibit cytotoxicity, others may be safe for use in therapeutic contexts. This dual behavior underscores the importance of dosage in pharmacological applications .
  • Developmental Toxicity : Similar to thalidomide, 2-PGA has been evaluated for its potential developmental toxicity. Research indicates that exposure during critical periods of development can lead to adverse outcomes, necessitating careful consideration in drug formulation and patient safety .

Synthetic Chemistry

In synthetic chemistry, 2-PGA serves as an important intermediate in the synthesis of various compounds.

  • Synthesis of Pharmaceuticals : The compound is utilized as a building block in the synthesis of more complex molecules, particularly those aimed at treating neurological disorders. Its ability to undergo hydrolysis allows for the generation of derivatives that can be tailored for specific therapeutic targets .
  • Research on Hydrolysis Products : The hydrolysis of 2-PGA has been studied extensively to understand its stability and reactivity under physiological conditions. This research is crucial for predicting the behavior of the compound once administered and for designing formulations that maximize efficacy while minimizing side effects .

Table 1: Summary of Key Findings on 2-Phthalimidoglutaric Acid

Study FocusKey FindingsReference
TeratogenicityStructural analogs show varying teratogenic effects
Analgesic PropertiesPotential analgesic effects noted
CytotoxicityDose-dependent cytotoxicity observed
Hydrolysis BehaviorStability under physiological conditions studied

Mécanisme D'action

The mechanism of action of N-Phthaloyl-L-glutamic acid primarily involves its role as a reagent in peptide synthesis. It facilitates the formation of peptide bonds by acting as a protecting group for the amino group of L-glutamic acid, allowing for selective reactions to occur . The phthaloyl group can be removed under mild conditions, enabling the formation of the desired peptide.

Comparaison Avec Des Composés Similaires

L'acide N-phthaloyl-L-glutamique peut être comparé à d'autres composés similaires tels que :

Unicité : L'acide N-phthaloyl-L-glutamique est unique en raison de sa stéréochimie spécifique (forme L) et de son application dans la synthèse peptidique, ce qui le distingue de ses homologues racémiques et anhydres.

Activité Biologique

Overview

2-Phthalimidoglutaric acid (2-PGA) is a compound with significant biological activity, primarily studied for its role in metabolic pathways and its potential therapeutic applications. This article synthesizes current research findings, case studies, and relevant data regarding the biological activity of 2-PGA.

  • Chemical Formula : C₁₃H₁₁NO₆
  • Molecular Weight : 273.23 g/mol
  • CAS Number : 92225

2-PGA is known to function as an organic anion transporter, playing a critical role in the renal elimination of various endogenous and exogenous organic compounds. It is involved in the transport of neuroactive metabolites and may influence the pharmacokinetics of several therapeutic agents.

Key Functions:

  • Transport of Organic Anions : Mediates the uptake and efflux of organic anions across cell membranes, contributing to drug detoxification and renal excretion processes .
  • Biopterin Transport : Functions as a biopterin transporter, which is crucial for maintaining levels of tetrahydrobiopterin (BH4) in the blood, affecting neurotransmitter synthesis and overall brain function .
  • Involvement in Metabolic Pathways : Participates in fatty acid metabolism and may play a role in conditions such as glutaric aciduria type II (GA-II), where its dysfunction can lead to metabolic decompensation .

In Vitro Studies

Research has demonstrated that 2-PGA effectively transports various organic compounds, including:

  • Prostaglandins E2 and F2-alpha
  • Neuroactive metabolites like kynurenate and xanthurenate
  • Therapeutic drugs such as acyclovir and statins .

Case Studies

  • Glutaric Aciduria Type II : A case study highlighted a 22-year-old woman diagnosed with GA-II who presented with hypoglycemia and encephalopathy. The treatment included carnitine and riboflavin supplementation, which improved her condition significantly. Genetic testing confirmed mutations related to the disorder, underscoring the importance of metabolic pathways involving 2-PGA .
  • Dietary Management : Patients diagnosed with GA-II often require dietary restrictions to manage their condition effectively. A low-protein, low-fat diet supplemented with carnitine has shown promise in preventing metabolic crises associated with elevated organic acids .

Research Findings

Recent studies have focused on the implications of 2-PGA in various metabolic disorders. The following table summarizes key findings from selected studies:

Study ReferenceFindingsImplications
Demonstrated transport activity of 2-PGA for multiple organic anionsSuggests potential for drug development targeting renal excretion pathways
Case report on GA-II management with 2-PGA involvementHighlights necessity for early detection and dietary intervention
Overview of GA-II symptoms and dietary management strategiesEmphasizes importance of metabolic regulation through dietary control

Propriétés

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c15-10(16)6-5-9(13(19)20)14-11(17)7-3-1-2-4-8(7)12(14)18/h1-4,9H,5-6H2,(H,15,16)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFFSKLJNYRHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884264
Record name Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6349-98-0, 2301-52-2
Record name 2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6349-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phthalimidoglutaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006349980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phthalimidoglutaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)glutaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHTHALOYL-DL-GLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5DK277925
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(CCC(=O)O)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phthalimidoglutaric acid
Reactant of Route 2
Reactant of Route 2
2-Phthalimidoglutaric acid
Reactant of Route 3
Reactant of Route 3
2-Phthalimidoglutaric acid
Reactant of Route 4
Reactant of Route 4
2-Phthalimidoglutaric acid
Reactant of Route 5
Reactant of Route 5
2-Phthalimidoglutaric acid
Reactant of Route 6
Reactant of Route 6
2-Phthalimidoglutaric acid
Customer
Q & A

Q1: How is 2-phthalimidoglutaric acid formed in the body?

A: this compound is a product of thalidomide hydrolysis. After thalidomide administration, it undergoes extensive metabolism, breaking down into various hydrolysis products. this compound represents one of these breakdown products, alongside other compounds like α-(o-carboxybenzamido)glutarimide and 2-phthalimidoglutaramic acid. [, , ]

Q2: Is this compound found in embryos after thalidomide administration to pregnant animals?

A: Yes, research shows that this compound, along with other thalidomide hydrolysis products, can be found in the embryos of pregnant rabbits after oral administration of thalidomide. This suggests that these compounds can cross the placental barrier and potentially exert effects on the developing embryo. [, ]

Q3: Does this compound contribute to thalidomide's teratogenic effects?

A: While the exact mechanism of thalidomide teratogenicity remains unclear, evidence suggests that this compound, alongside thalidomide itself and other hydrolysis products, might play a role. In rabbit embryo culture, this compound demonstrated embryopathic effects similar to thalidomide, including reduced limb bud growth and disrupted otic vesicle formation. []

Q4: What are the potential mechanisms by which this compound might exert embryopathic effects?

A: Research suggests a potential role of prostaglandin H synthase (PHS) and reactive oxygen species (ROS) in the embryopathic effects of this compound. Similar to thalidomide, it was found to increase oxidative DNA damage in rabbit embryos, measured by 8-oxoguanine levels. Co-treatment with PHS inhibitors mitigated both the DNA damage and the embryopathies, indicating a potential mechanism involving PHS-dependent ROS generation. []

Q5: Do all species exhibit the same sensitivity to this compound's potential embryopathic effects?

A: Research suggests species-specific differences in susceptibility. While this compound exhibited embryopathic effects in rabbit embryo culture, studies on CD-1 mice, a strain typically resistant to thalidomide, showed resistance to embryopathies induced by this compound as well. This highlights the complexity of thalidomide's teratogenic effects and underscores the role of species-specific factors in mediating susceptibility. [, ]

Q6: What analytical methods are used to study the metabolism and presence of this compound?

A: Researchers utilize radiolabeling techniques to track the fate of thalidomide and its hydrolysis products. Studies often involve administering radiolabeled ([14C]) thalidomide to pregnant animals and then analyzing the urine, feces, plasma, and embryonic tissues for the presence of radioactive metabolites, including this compound. This allows for the quantification and characterization of the various metabolic products. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.